Tert-butyl (3-formyl-6-methoxypyridin-2-YL)carbamate
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Overview
Description
Tert-butyl (3-formyl-6-methoxypyridin-2-YL)carbamate is a chemical compound with the molecular formula C12H16N2O4 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-formyl-6-methoxypyridin-2-YL)carbamate typically involves the reaction of 3-formyl-6-methoxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
3-formyl-6-methoxypyridine+tert-butyl chloroformatetriethylaminetert-butyl (3-formyl-6-methoxypyridin-2-YL)carbamate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-formyl-6-methoxypyridin-2-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 3-carboxy-6-methoxypyridin-2-YL)carbamate
Reduction: 3-hydroxymethyl-6-methoxypyridin-2-YL)carbamate
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Tert-butyl (3-formyl-6-methoxypyridin-2-YL)carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3-formyl-6-methoxypyridin-2-YL)carbamate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the methoxy and carbamate groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (6-methoxypyridin-3-yl)carbamate
- Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
Uniqueness
Tert-butyl (3-formyl-6-methoxypyridin-2-YL)carbamate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a candidate for various applications in research and industry.
Properties
Molecular Formula |
C12H16N2O4 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
tert-butyl N-(3-formyl-6-methoxypyridin-2-yl)carbamate |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-10-8(7-15)5-6-9(13-10)17-4/h5-7H,1-4H3,(H,13,14,16) |
InChI Key |
KOZMIAWDPSXHFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=N1)OC)C=O |
Origin of Product |
United States |
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